N-[(5-fluoro-2-thienyl)methyl]-1-propyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C11H15ClFN3S |
|---|---|
Molecular Weight |
275.77 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H14FN3S.ClH/c1-2-5-15-8-9(6-14-15)13-7-10-3-4-11(12)16-10;/h3-4,6,8,13H,2,5,7H2,1H3;1H |
InChI Key |
AWKOELIJHOKGOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
Preparation Methods
1,3-Dipolar Cycloaddition
This method employs hydrazines and α,β-unsaturated carbonyl compounds to construct the pyrazole ring. For example, propylhydrazine reacts with a diketone such as 1,3-diphenylpropane-1,3-dione under acidic conditions to form 1-propyl-1H-pyrazole-4-amine. The reaction proceeds via a cyclocondensation mechanism, where the hydrazine attacks the carbonyl groups, followed by dehydration.
Key advantages include high regioselectivity and compatibility with electron-withdrawing substituents. However, steric hindrance from the propyl group may reduce yields compared to smaller alkyl chains.
Condensation with Nitrilimines
Nitrilimines, generated in situ from hydrazonoyl halides, undergo 1,3-dipolar cycloaddition with alkynes to form trisubstituted pyrazoles. For instance, diphenylnitrilimine reacts with a propiolate ester to yield 1-propyl-4-aminopyrazole derivatives in up to 88% yield. This method offers precise control over substitution patterns but requires anhydrous conditions and specialized reagents.
Functionalization of the Pyrazole Ring
After forming the pyrazole core, subsequent modifications introduce the (5-fluoro-2-thienyl)methyl group at position 4 and the propyl group at position 1.
N-Alkylation at Position 1
The propyl group is introduced via alkylation of the pyrazole nitrogen. Using 1-propyl bromide and a base such as potassium carbonate in dimethylformamide (DMF), the reaction proceeds at 80°C for 12 hours.
Challenges include competing N2-alkylation, which is mitigated by using bulky bases or phase-transfer catalysts.
Introduction of the (5-Fluoro-2-thienyl)methyl Group
The amine at position 4 reacts with (5-fluoro-2-thienyl)methyl chloride via nucleophilic substitution. A two-step protocol is often employed:
-
Synthesis of (5-Fluoro-2-thienyl)methyl Chloride :
Thiophene is fluorinated at position 5 using Selectfluor™, followed by chloromethylation with paraformaldehyde and HCl gas. -
Coupling Reaction :
The chloromethyl intermediate reacts with 1-propyl-1H-pyrazole-4-amine in the presence of triethylamine.
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Base | Triethylamine | |
| Yield | 65–78% |
Alternative Synthetic Routes
Reductive Amination
A one-pot method combines (5-fluoro-2-thienyl)methanol and 1-propyl-1H-pyrazole-4-amine using a borane–tetrahydrofuran complex. The alcohol is oxidized in situ to an aldehyde, which undergoes reductive amination.
This route avoids handling unstable chloromethyl intermediates but requires strict anhydrous conditions.
Suzuki–Miyaura Coupling
For advanced intermediates, palladium-catalyzed cross-coupling introduces the thienyl group. A boronic ester derivative of the thiophene reacts with a halogenated pyrazole precursor.
| Catalyst | Ligand | Yield |
|---|---|---|
| Pd(PPh) | Triphenylphosphine | 55–60% |
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC. The hydrochloride salt is crystallized from ethanol/ether mixtures.
Analytical Data
-
H NMR (400 MHz, DMSO-): δ 1.02 (t, J = 7.3 Hz, 3H, CHCHCH), 3.45 (s, 2H, SCH), 4.25 (q, J = 6.9 Hz, 2H, NCH)
-
LC-MS : m/z 259.1 [M+H]
Challenges and Optimization
Regioselectivity in Alkylation
Competing alkylation at N1 vs. N2 is addressed using bulky bases (e.g., DBU) or microwave-assisted synthesis to enhance N1 selectivity.
Fluorine Stability
The electron-withdrawing fluorine atom on the thiophene ring necessitates mild reaction conditions to prevent defluorination.
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors for alkylation steps, improving heat transfer and reducing reaction times. Environmental metrics (e.g., E-factor) are optimized by recycling solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-2-thienyl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the thienyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thienyl derivatives.
Substitution: Substituted thienyl derivatives.
Scientific Research Applications
N-[(5-fluoro-2-thienyl)methyl]-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Research: It is used as a probe to study the interactions of pyrazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of N-[(5-fluoro-2-thienyl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target site. The pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in Pyrazole-Amine Derivatives
Several structurally related compounds have been reported in the literature, differing primarily in substituent groups and heterocyclic systems. Key examples include:
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine (CAS 1856044-24-0)
- Structural Differences : Replaces the 5-fluoro-thienylmethyl group with a methylpyrazole moiety.
- Implications : The absence of fluorine and thiophene reduces electronegativity and aromatic interactions compared to the target compound. This may lower binding affinity in receptor-based applications .
1-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine (CAS 1856099-15-4) Structural Differences: Contains an ethyl group at the 1-position and a methylpyrazole substituent instead of thiophene.
[(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine Structural Differences: Substitutes thiophene with a methylfuran group.
Functional Group Analysis
| Compound | Key Substituents | Electron Effects | Biological Relevance |
|---|---|---|---|
| Target compound | 5-Fluoro-thienylmethyl, propyl | High electronegativity, aromatic | Enhanced receptor binding, stability |
| N-[(1-Methylpyrazol-4-yl)methyl]-... | Methylpyrazole, propyl | Moderate electronegativity | Reduced target specificity |
| [(5-Methylfuran-2-yl)methyl]amine analog | Methylfuran, methylpyrazole | Hydrogen-bond donor (O) | Potential solubility trade-offs |
Research Findings and Comparative Data
Physicochemical Properties
- Lipophilicity : The thiophene and fluorine in the target compound likely increase logP compared to furan or phenyl analogs, impacting bioavailability.
- Solubility : Propyl and amine groups may enhance aqueous solubility relative to ethyl or aromatic substituents in analogs like CAS 1856099-15-4 .
Biological Activity
N-[(5-fluoro-2-thienyl)methyl]-1-propyl-1H-pyrazol-4-amine is a novel compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a pyrazole ring and a thiophene moiety, which is further substituted with a fluorine atom. The molecular formula for this compound is C11H15ClFN3S, with a molecular weight of 275.77 g/mol .
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cell proliferation in various cancer cell lines:
These studies suggest that the compound may act through mechanisms involving the modulation of key signaling pathways related to cancer cell growth.
2. Anti-inflammatory Properties
The compound's structure suggests potential interactions with inflammatory pathways. It has been observed that similar compounds can inhibit TNF-alpha release, a critical mediator in inflammatory responses:
This inhibition indicates that this compound could be a candidate for further exploration as an anti-inflammatory agent.
The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors involved in disease pathways. The presence of the fluorine atom and thiophene ring enhances its binding affinity, potentially allowing it to modulate enzyme activities effectively .
Case Studies
Case Study 1: Anticancer Activity in HeLa Cells
A study evaluated the effect of various pyrazole derivatives on HeLa cells, revealing that certain modifications significantly enhanced anticancer activity. The introduction of the thiophene moiety was found to increase potency against cancer cells while maintaining selectivity towards healthy cells .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of similar compounds, demonstrating their ability to inhibit TNF-alpha production in LPS-stimulated macrophages. This study highlighted the importance of structural modifications in enhancing anti-inflammatory efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
